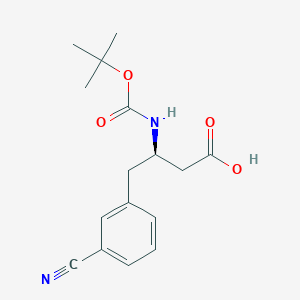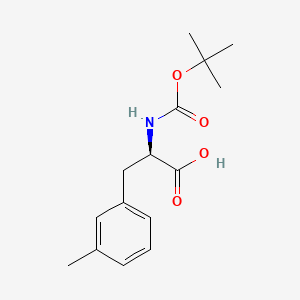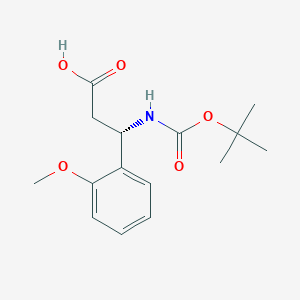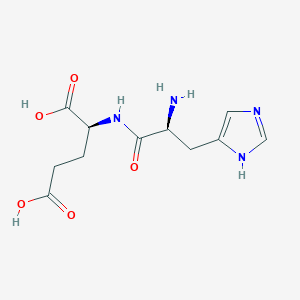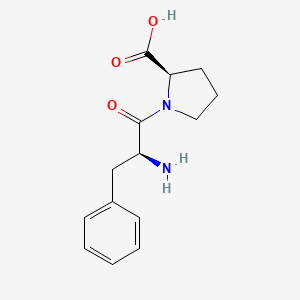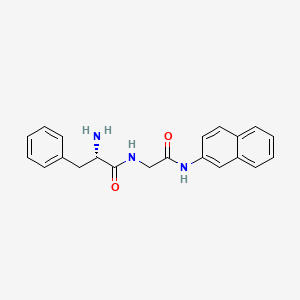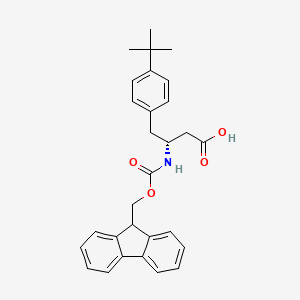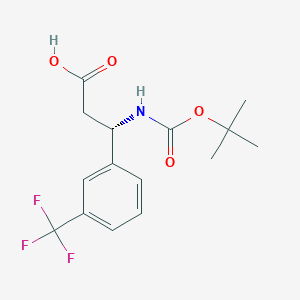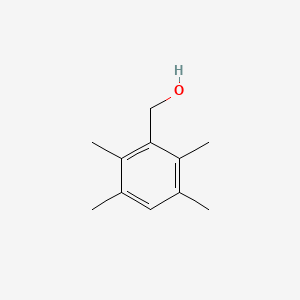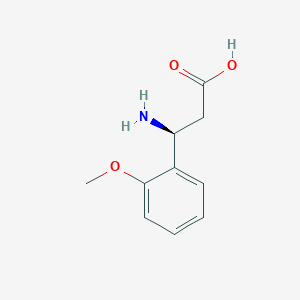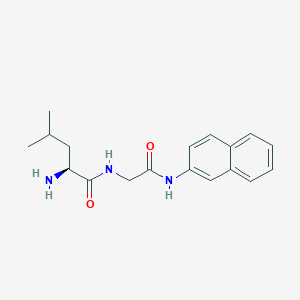![molecular formula C43H57N11O11 B1336617 N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)
N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipokinetic hormone II (Locusta migratoria) (9CI) is a neuropeptide hormone found in the migratory locust, Locusta migratoria. It plays a crucial role in regulating energy homeostasis by mobilizing stored energy substrates such as lipids and carbohydrates from the fat body to fuel energy-demanding activities like flight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adipokinetic hormone II involves the production of pro-hormones, their packaging into secretory granules, and processing to bioactive hormones. This process is completed in less than 75 minutes . The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
These methods include SPPS and liquid-phase peptide synthesis (LPPS), which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Adipokinetic hormone II undergoes various biochemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The breaking of disulfide bonds, which can be used to study the peptide’s structure and function.
Substitution: Amino acid substitutions can be made to study the structure-activity relationship of the hormone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid analogs and protecting groups are used in peptide synthesis to introduce specific substitutions.
Major Products
The major products formed from these reactions include various analogs and derivatives of adipokinetic hormone II, which are used to study its biological activity and potential therapeutic applications .
Scientific Research Applications
Adipokinetic hormone II has several scientific research applications:
Mechanism of Action
Adipokinetic hormone II exerts its effects by binding to specific receptors on the fat body cells, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels . This activation triggers the mobilization of stored lipids and carbohydrates, which are then used as energy substrates for flight and other energy-demanding activities . The hormone’s action is mediated through the Gs protein-coupled receptor pathway .
Comparison with Similar Compounds
Adipokinetic hormone II is part of a family of adipokinetic hormones found in various insect species. Similar compounds include:
Adipokinetic hormone I: Found in the same species, with similar functions but different amino acid sequences.
Adipokinetic hormone III: Another variant found in Locusta migratoria, with distinct structural and functional properties.
Adipokinetic hormone II is unique in its specific amino acid sequence and its role in regulating energy homeostasis during prolonged flight in locusts .
Properties
Molecular Formula |
C43H57N11O11 |
|---|---|
Molecular Weight |
904 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63) |
InChI Key |
KMVRKMSUXFKTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
sequence |
XLNFSAGW |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


